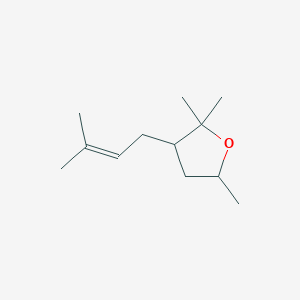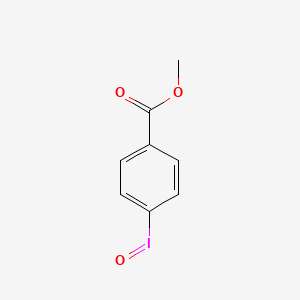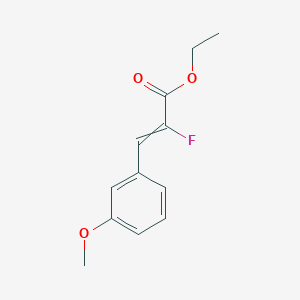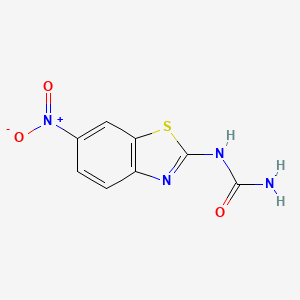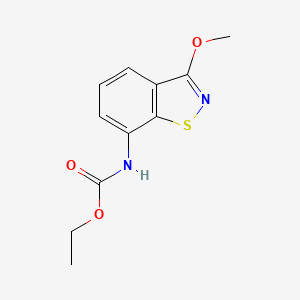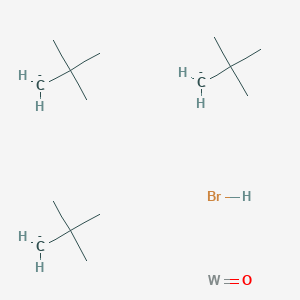
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide is a complex organometallic compound It consists of a 2-methanidyl-2-methylpropane ligand coordinated to an oxotungsten center, with hydrobromide as a counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanidyl-2-methylpropane;oxotungsten;hydrobromide typically involves the reaction of 2-methanidyl-2-methylpropane with a tungsten precursor in the presence of an oxidizing agent. One common method includes:
Reacting 2-methanidyl-2-methylpropane with tungsten hexacarbonyl (W(CO)6): in an inert atmosphere.
Oxidizing the intermediate complex: with an appropriate oxidizing agent, such as hydrogen peroxide (H2O2), to form the oxotungsten species.
Adding hydrobromic acid (HBr): to introduce the hydrobromide counterion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
化学反应分析
Types of Reactions
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide undergoes various chemical reactions, including:
Oxidation: The oxotungsten center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of tungsten.
Substitution: Ligand exchange reactions can occur, where the 2-methanidyl-2-methylpropane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), oxygen (O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Various ligands such as phosphines (PR3), amines (NR3).
Major Products
Oxidation: Formation of higher oxidation state tungsten complexes.
Reduction: Formation of lower oxidation state tungsten complexes.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Chemistry
Catalysis: Used as a catalyst in oxidation and reduction reactions due to the versatile oxidation states of tungsten.
Materials Science: Incorporated into materials for electronic and optical applications.
Biology and Medicine
Biological Probes: Potential use in studying biological oxidation-reduction processes.
Therapeutics: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry
Chemical Manufacturing: Employed in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: Used in catalytic converters and pollution control technologies.
作用机制
The compound exerts its effects primarily through the tungsten center, which can undergo various oxidation and reduction reactions. The molecular targets and pathways involved include:
Oxidation-reduction cycles: The tungsten center can cycle between different oxidation states, facilitating catalytic processes.
Ligand interactions: The 2-methanidyl-2-methylpropane ligand can stabilize different oxidation states of tungsten, influencing the compound’s reactivity.
相似化合物的比较
Similar Compounds
Tungsten hexacarbonyl (W(CO)6): A common tungsten precursor with different ligands.
Tungsten oxides (WO3): Simple tungsten oxides with different properties.
Organotungsten complexes: Various complexes with different organic ligands.
Uniqueness
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide is unique due to its specific ligand structure and the presence of the hydrobromide counterion, which can influence its solubility and reactivity compared to other tungsten compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
111852-72-3 |
|---|---|
分子式 |
C15H34BrOW-3 |
分子量 |
494.2 g/mol |
IUPAC 名称 |
2-methanidyl-2-methylpropane;oxotungsten;hydrobromide |
InChI |
InChI=1S/3C5H11.BrH.O.W/c3*1-5(2,3)4;;;/h3*1H2,2-4H3;1H;;/q3*-1;;; |
InChI 键 |
QQUDAKKCEADFHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].O=[W].Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
